molecular formula C10H9NO2S B3333463 Ethyl thieno[2,3-b]pyridine-5-carboxylate CAS No. 99429-77-3

Ethyl thieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B3333463
CAS No.: 99429-77-3
M. Wt: 207.25 g/mol
InChI Key: PBSNIODLDCURGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the thieno[2,3-b]pyridine family, known for their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused thiophene and pyridine ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several synthetic approaches to prepare ethyl thieno[2,3-b]pyridine-5-carboxylate. One common method involves the reaction of 2-chloronicotinonitriles with ethyl 2-mercaptoacetate under basic conditions . Another approach includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . These reactions typically require heating and the use of solvents such as ethanol or xylene.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl thieno[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in dry ether or tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles; reactions usually carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophenes, and various substituted thieno[2,3-b]pyridines .

Comparison with Similar Compounds

Uniqueness: Ethyl thieno[2,3-b]pyridine-5-carboxylate stands out due to its unique combination of a thiophene and pyridine ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl thieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-7-3-4-14-9(7)11-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSNIODLDCURGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl thieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl thieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl thieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 4
Ethyl thieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl thieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl thieno[2,3-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.